molecular formula C13H11F2NO2S B10976594 2,4-difluoro-N-(2-methylphenyl)benzenesulfonamide

2,4-difluoro-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B10976594
M. Wt: 283.30 g/mol
InChI Key: QMNWGUFXNIRSLF-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-methylphenyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, and a sulfonamide group attached to a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-difluorobenzenesulfonyl chloride+2-methylanilineThis compound\text{2,4-difluorobenzenesulfonyl chloride} + \text{2-methylaniline} \rightarrow \text{this compound} 2,4-difluorobenzenesulfonyl chloride+2-methylaniline→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Difluoro-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-tumor properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their catalytic activity. This inhibition can affect various physiological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-N-(2-methylphenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the 2-methylphenyl group. This unique structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

2,4-difluoro-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c1-9-4-2-3-5-12(9)16-19(17,18)13-7-6-10(14)8-11(13)15/h2-8,16H,1H3

InChI Key

QMNWGUFXNIRSLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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